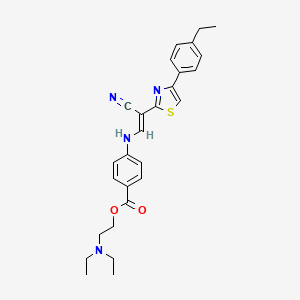![molecular formula C14H18ClF3N2O2 B2500940 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride CAS No. 2416243-23-5](/img/structure/B2500940.png)
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a 1,4-oxazepan ring, which is a seven-membered heterocyclic compound with one oxygen and one nitrogen . The molecule also contains a trifluoromethyl group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the construction of the heterocyclic ring from different cyclic or acyclic precursors, or the functionalization of preformed rings .Molecular Structure Analysis
The molecule contains a 1,4-oxazepan ring, a trifluoromethyl group, and a phenyl ring . The presence of these groups can significantly influence the molecule’s physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Identification
In a detailed study, Nakajima et al. (2012) identified and analyzed two new compounds found in commercial products in the Tokyo area, one of which is closely related to the azepane isomer of AM-2233. This compound was isolated and identified through a combination of sophisticated techniques, including liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy. These techniques are essential for the precise identification and analysis of chemical compounds, demonstrating the compound's relevance in forensic toxicology and chemical analysis fields (Nakajima et al., 2012).
Synthesis and Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of related compounds. Gouhar and Raafat (2015) prepared a compound and allowed it to react with different nucleophile agents, including hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride, to evaluate its anticancer properties. This demonstrates the compound's potential in the synthesis of biologically active molecules (Gouhar & Raafat, 2015). Additionally, Chaudhari (2012) synthesized a compound with antimicrobial properties, emphasizing the relevance of such compounds in developing new antimicrobial agents (Chaudhari, 2012).
Drug Synthesis and Characterization
Zhan Feilong (2011) conducted a study on the synthesis of Dronedarone Hydrochloride, highlighting the complex synthesis process of this drug, which involved multiple reaction steps and yielded about 41% overall. This study demonstrates the compound's significance in the pharmaceutical industry, particularly in drug synthesis and development (Zhan Feilong, 2011).
Structural Characterization
A side product in the synthesis of a new anti-tuberculosis drug candidate was structurally characterized by Eckhardt et al. (2020). The crystal and molecular structure of the compound, belonging to a class of new anti-tuberculosis drug candidates, was reported, emphasizing the compound's potential in developing novel treatments for tuberculosis (Eckhardt et al., 2020).
Design and Characterization of Derivatives
Jirjees (2022) designed and characterized new oxazepine derivatives. The synthesis involved reactions with aniline and aromatic heterocyclic aldehydes, leading to the formation of Schiff bases and oxazepine structures. These were characterized using FTIR, mass spectral, and elemental analyses. The purity of the compounds was confirmed using TLC, indicating the compound's importance in designing new chemical entities with potential applications in various fields (Jirjees, 2022).
Eigenschaften
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2.ClH/c15-14(16,17)11-4-1-3-10(7-11)13(20)19-5-2-6-21-12(8-18)9-19;/h1,3-4,7,12H,2,5-6,8-9,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQVOTPGIARORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)CN)C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


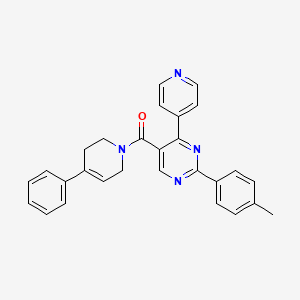

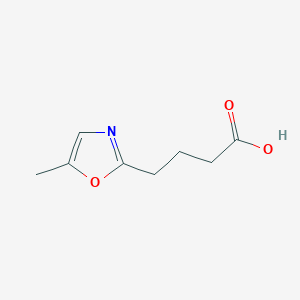
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B2500862.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2500865.png)
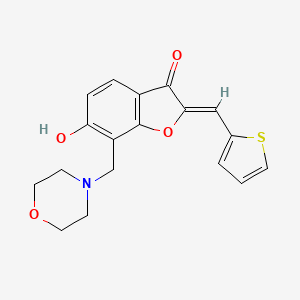

![2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone](/img/structure/B2500871.png)
![(E)-N-[1-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)
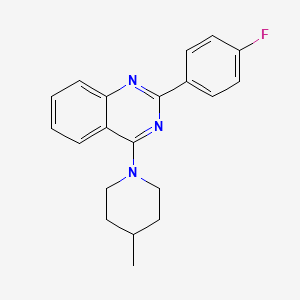
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide](/img/structure/B2500876.png)
